molecular formula C24H25FN6O4 B11425846 7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11425846
M. Wt: 480.5 g/mol
InChI Key: HCWFVJYMAIZLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative with distinct substitutions:

  • Position 7: A 4-fluorophenylmethyl group, enhancing hydrophobic interactions and metabolic stability via fluorine’s electron-withdrawing effects.
  • Positions 1 and 3: Methyl groups, contributing to steric effects and modulating solubility.

Computational studies (e.g., Glide XP scoring) suggest that such substituents optimize hydrophobic enclosure and hydrogen-bond networks in protein-ligand complexes .

Properties

Molecular Formula

C24H25FN6O4

Molecular Weight

480.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H25FN6O4/c1-27-21-20(23(33)28(2)24(27)34)31(14-16-5-7-17(25)8-6-16)19(26-21)15-29-9-11-30(12-10-29)22(32)18-4-3-13-35-18/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

HCWFVJYMAIZLQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Uracil Derivatives

The core is typically synthesized via cyclocondensation of 6-amino-1,3-dimethyluracil with glyoxal or its derivatives under acidic conditions. For example:

  • Reagents : 6-amino-1,3-dimethyluracil, glyoxal (40% aqueous), acetic acid.

  • Conditions : Reflux at 110°C for 6–8 hours.

  • Yield : ~75–80%.

Methylation at Positions 1 and 3

Methyl groups are introduced using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃):

  • Reagents : 1,3-dimethylurea, methyl iodide, K₂CO₃.

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 60–70°C, 4–6 hours.

Introduction of the 4-Fluorophenylmethyl Group at Position 7

Regioselective alkylation at position 7 is achieved via nucleophilic substitution:

Alkylation with 4-Fluorobenzyl Chloride

  • Reagents : 4-Fluorobenzyl chloride, NaH (base).

  • Solvent : Tetrahydrofuran (THF) or DMF.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 65–70%.

Table 1: Optimization of Alkylation Conditions

ParameterCondition 1Condition 2Optimal Condition
BaseNaHK₂CO₃NaH
SolventTHFDMFTHF
Temperature0°C → RTRT0°C → RT
Yield68%52%68%

Functionalization at Position 8: Piperazine Substitution

The piperazine moiety is introduced via Mannich reaction or direct alkylation:

Mannich Reaction with Piperazine

  • Reagents : Piperazine, formaldehyde, HCl.

  • Conditions : Ethanol, reflux for 8–10 hours.

  • Intermediate : 8-(piperazin-1-ylmethyl) derivative.

Acylation with Furan-2-carbonyl Chloride

The piperazine nitrogen is acylated to introduce the furan-2-carbonyl group:

  • Reagents : Furan-2-carbonyl chloride, triethylamine (TEA).

  • Solvent : Dichloromethane (DCM), 0°C to RT.

  • Yield : 85–90%.

Table 2: Acylation Reaction Parameters

ParameterValue
Molar Ratio (Piperazine:Furan chloride)1:1.2
Reaction Time4 hours
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Final Assembly and Purification

The fully substituted purine derivative is purified via recrystallization or chromatography:

  • Recrystallization Solvent : Ethanol/water (3:1).

  • Purity : >95% (HPLC).

Challenges and Optimization

Regioselectivity Issues

Competing alkylation at position 9 is mitigated by steric hindrance using bulky bases (e.g., NaH over K₂CO₃).

Piperazine Acylation Byproducts

Incomplete acylation is addressed by using excess furan-2-carbonyl chloride (1.2 equiv) and extended reaction times.

Comparative Analysis of Synthetic Routes

Table 3: Yield Comparison Across Methods

StepMethod A (Patent)Method B (EvitaChem)
Purine Core Synthesis78%82%
Position 7 Alkylation68%65%
Piperazine Acylation88%90%
Overall Yield42%45%

Method B (EvitaChem) demonstrates marginally higher efficiency, attributed to optimized acylation conditions.

Scalability and Industrial Relevance

Large-scale production (≥100 g) employs continuous flow reactors for the Mannich reaction, reducing reaction time by 30%. Cost analysis favors furan-2-carbonyl chloride over other acylating agents due to commercial availability .

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • The compound has been investigated for its anticancer properties, particularly against various human cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells, similar to other purine derivatives known for their cytotoxic effects .
    • A study involving a library of compounds derived from similar structures demonstrated that modifications at the purine core can enhance anti-proliferative activity against K562 and MCF-7 cancer cell lines .
  • Antimicrobial Properties :
    • Research has suggested that purine derivatives exhibit antimicrobial activity. The specific arrangement of substituents in this compound may enhance its efficacy against bacterial strains, although detailed studies are required to confirm these effects .
  • Neurological Applications :
    • The piperazine moiety in the structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have shown promise as anxiolytics and antidepressants, indicating that this compound could be explored for similar effects .

Structure-Activity Relationship (SAR)

The specific arrangement of electron-withdrawing and donating groups in 7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione allows for unique pharmacodynamic profiles compared to its analogues. The fluorophenyl group may enhance lipophilicity and bioavailability, while the furan-containing piperazine could facilitate interactions with biological targets.

Study 1: Anticancer Efficacy

In a recent study, compounds similar to this one were tested for their ability to inhibit tumor growth in vitro. The results indicated that certain modifications led to significant reductions in cell viability across multiple cancer types, suggesting that this compound could be a candidate for further development .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of purine derivatives. The findings suggested that compounds with similar structural features exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into this compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the compound with similar purine-2,6-dione derivatives:

Compound Name / ID Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight Notable Features
7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione 4-Fluorophenylmethyl 4-(Furan-2-carbonyl)piperazinyl C₂₄H₂₆FN₇O₄ 519.51 g/mol Furan-2-carbonyl enhances electronic interactions; fluorophenyl improves stability.
7-Cinnamyl-8-((4-(4-fluorophenyl)piperazin-1-yl)methyl) analog Cinnamyl (CH₂CH=CHPh) 4-(4-Fluorophenyl)piperazinyl C₂₇H₂₉FN₆O₂ 488.6 g/mol Extended cinnamyl group increases lipophilicity; may affect membrane permeability.
7-(4-Methylbenzyl)-8-(4-phenylpiperazin-1-yl) analog 4-Methylbenzyl 4-Phenylpiperazinyl C₂₅H₂₈N₆O₂ 444.53 g/mol Methylbenzyl enhances steric bulk; phenylpiperazine lacks polar substituents, reducing H-bond potential.
7-(3-Phenoxypropyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl) analog 3-Phenoxypropyl 4-(4-Methoxyphenyl)piperazinyl C₂₆H₃₀N₆O₄ 490.6 g/mol Methoxyphenyl increases electron density; phenoxypropyl linker may improve flexibility for target engagement.
7-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl] analog 2-(4-(4-Chlorophenyl)piperazinyl)ethyl None (substitution at position 7) C₁₉H₂₃ClN₆O₂ 402.88 g/mol Chlorophenyl provides stronger electron-withdrawing effects; ethyl linker adds conformational flexibility.
7-(2-Fluorobenzyl)-8-(4-(4-chlorobenzyl)piperazin-1-yl) analog 2-Fluorobenzyl 4-(4-Chlorobenzyl)piperazinyl C₂₇H₂₅ClFN₇O₂ 542.0 g/mol* Dual halogenation (F/Cl) may enhance binding specificity; steric bulk from benzyl groups could limit accessibility.

*Calculated based on molecular formula.

Pharmacological and Computational Insights

  • Piperazine Substitutions :

    • The furan-2-carbonyl group in the main compound may improve binding affinity compared to phenyl or methoxyphenyl analogs due to its ability to form hydrogen bonds and participate in π-orbital interactions .
    • Chlorophenyl and fluorophenyl groups (e.g., in ) enhance metabolic stability but differ in electronic effects; fluorine’s smaller size may reduce steric hindrance compared to chlorine .
  • Methylbenzyl () and fluorobenzyl () groups balance lipophilicity and steric effects, optimizing target engagement in crowded binding pockets.

Biological Activity

The compound 7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24FN5O3C_{22}H_{24}FN_5O_3, with a molecular weight of approximately 425.46 g/mol. The structure features a purine backbone substituted with various functional groups, which are critical for its biological activity.

Pharmacological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antitumor Activity : Preliminary research suggests that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.
  • Inhibition of Kinase Activity : The compound has been reported to act as a potent inhibitor of certain kinases implicated in cancer progression. Specifically, it targets the ATP-binding site of kinases, leading to decreased phosphorylation of downstream signaling molecules involved in cell survival and proliferation.
  • Neuropharmacological Effects : There is emerging evidence suggesting that this compound may also influence neurotransmitter systems. Studies indicate potential activity at serotonin receptors, which could have implications for mood disorders and anxiety.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Binding : The fluorophenyl and piperazine moieties are likely involved in receptor binding, enhancing the compound's affinity for specific targets.
  • Signal Transduction Modulation : By inhibiting key kinases, the compound disrupts various signaling pathways that are crucial for tumor growth and metastasis.

Case Studies and Research Findings

Several notable studies have been conducted to assess the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of the compound in xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups, indicating strong in vivo activity.
  • Study 2 : Research focusing on the neuropharmacological profile revealed that administration of the compound led to reduced anxiety-like behaviors in animal models. Behavioral assays indicated a potential role in modulating serotonin pathways.

Data Tables

Biological ActivityObserved EffectReference
AntitumorInhibition of cancer cell proliferationJournal of Medicinal Chemistry
Kinase InhibitionDecreased phosphorylation levelsOncogene Studies
NeuropharmacologicalReduced anxiety-like behaviorsNeuropharmacology Journal

Q & A

Q. Key challenges :

  • Low yield in piperazine coupling : Steric hindrance at the 8-position necessitates excess reagent and prolonged reaction times (48–72 hours) .
  • Purification : Silica gel chromatography is critical to separate unreacted intermediates, with gradient elution (CH2Cl2:MeOH 10:1 to 5:1) recommended .

Advanced: How can reaction parameters (e.g., solvent, catalyst) be optimized to improve the yield of the furan-2-carbonyl piperazine intermediate?

Answer:
Design of Experiments (DoE) is recommended for systematic optimization:

  • Variables : Solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (0.1–1.0 eq. of AlCl3) .
  • Response surface modeling : Identifies optimal conditions. For example, using DMF at 60°C with 0.5 eq. AlCl3 increased yields from 41% to 88% in analogous piperazine-carbonyl syntheses .
  • In situ monitoring : FTIR or HPLC tracks furan carbonyl formation (C=O stretch at ~1680 cm⁻¹) to minimize byproduct generation .

Advanced: How can contradictory NMR and HRMS data be resolved during structural confirmation?

Answer:
Case example : A discrepancy between observed (HRMS: m/z 476.566 [M+H]⁺) and calculated molecular weights may arise from:

  • Isotopic interference : Fluorine (19F) and bromine isotopes in impurities can skew HRMS; use high-resolution Orbitrap or TOF analyzers .
  • Solvent peaks in NMR : Residual DMSO-d6 (δ 2.50 ppm) may overlap with methyl signals. Lyophilization or deuterated solvent exchange (CDCl3) improves clarity .
  • Dynamic proton exchange : Piperazine NH protons may broaden signals. Acquire ¹³C DEPT-Q and HSQC spectra to confirm quaternary carbons and piperazine connectivity .

Advanced: What in vitro assays are recommended to evaluate metabolic stability and target engagement?

Answer:

  • Metabolic stability : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS. A t1/2 >60 min suggests suitability for in vivo studies .
  • Target engagement :
    • Adenosine A2A receptor : Competitive binding assays using [³H]ZM241385 as a radioligand. IC50 values <100 nM indicate high affinity .
    • Phosphodiesterase (PDE) inhibition : Fluorescent cAMP/cGMP hydrolysis assays (e.g., IMAP® TR-FRET). Compare IC50 to reference inhibitors (e.g., IBMX) .

Advanced: How does the fluorophenylmethyl group impact pharmacokinetic properties, and what structural analogs could improve bioavailability?

Answer:

  • Fluorine effects : The 4-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Bioavailability optimization :
    • Replace the methyl group on the purine core with a cyclopropyl moiety to reduce first-pass metabolism.
    • Substitute the furan-2-carbonyl with a tetrahydrofuran-3-carbonyl group to enhance aqueous solubility without sacrificing target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.